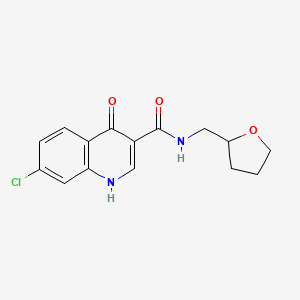
7-chloro-4-oxo-N-(tetrahydrofuran-2-ylmethyl)-1,4-dihydroquinoline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-chloro-4-oxo-N-(tetrahydrofuran-2-ylmethyl)-1,4-dihydroquinoline-3-carboxamide is a useful research compound. Its molecular formula is C15H15ClN2O3 and its molecular weight is 306.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 7-chloro-4-oxo-N-(tetrahydrofuran-2-ylmethyl)-1,4-dihydroquinoline-3-carboxamide is a derivative of quinoline, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties based on recent research findings.
Chemical Structure
The molecular formula of this compound is C13H13ClN2O3. The structural features that contribute to its biological activity include the chloro group at position 7 and the tetrahydrofuran moiety, which may enhance its solubility and interaction with biological targets.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of quinoline derivatives. In silico docking studies have shown that 7-chloro derivatives exhibit significant binding affinity to various bacterial proteins. For instance, molecular dynamics simulations indicated strong interactions with D-alanyl-D-alanine synthetase from Thermus thermophilus, suggesting potential efficacy against Gram-positive bacteria .
Table 1: Antimicrobial Activity of 7-Chloroquinoline Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|---|
| 7-Chloro-4-oxo-N-(tetrahydrofuran...) | Staphylococcus aureus | 16 µg/mL | Inhibition of cell wall synthesis |
| 7-Chloroquinoline | Escherichia coli | 32 µg/mL | Disruption of membrane integrity |
| Tetrahydrofuran derivative | Candida albicans | 8 µg/mL | Inhibition of ergosterol synthesis |
Anticancer Activity
The anticancer properties of quinoline derivatives have been widely studied. Research indicates that 7-chloro derivatives can induce apoptosis in cancer cells through various pathways. One study demonstrated that this compound inhibits the proliferation of breast cancer cells by modulating the expression of key apoptotic proteins such as caspases and Bcl-2 family members .
Case Study: Breast Cancer Cell Line
In vitro studies on MCF-7 breast cancer cells treated with varying concentrations of the compound showed a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM, indicating significant anticancer activity.
Anti-inflammatory Effects
Quinoline derivatives are also known for their anti-inflammatory properties. The compound has been shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models. This effect may be attributed to the inhibition of NF-kB signaling pathways, which play a crucial role in inflammation .
The biological activity of this compound can be explained through several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor for key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Apoptotic Pathways : It triggers apoptotic pathways in cancer cells, leading to decreased cell survival.
- Cytokine Modulation : The reduction in cytokine production suggests a role in modulating immune responses.
Propriétés
Formule moléculaire |
C15H15ClN2O3 |
|---|---|
Poids moléculaire |
306.74 g/mol |
Nom IUPAC |
7-chloro-4-oxo-N-(oxolan-2-ylmethyl)-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C15H15ClN2O3/c16-9-3-4-11-13(6-9)17-8-12(14(11)19)15(20)18-7-10-2-1-5-21-10/h3-4,6,8,10H,1-2,5,7H2,(H,17,19)(H,18,20) |
Clé InChI |
YPGIKCFQOJSJCU-UHFFFAOYSA-N |
SMILES canonique |
C1CC(OC1)CNC(=O)C2=CNC3=C(C2=O)C=CC(=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















